Cas no 302912-21-6 (5-Methoxy-4-methyl-1H-indole)

5-Methoxy-4-methyl-1H-indole is a substituted indole derivative with a methoxy group at the 5-position and a methyl group at the 4-position. This heterocyclic compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and bioactive molecules. Its structural features enhance reactivity and selectivity in electrophilic substitution and cross-coupling reactions. The methoxy and methyl substituents influence electronic and steric properties, making it valuable for fine-tuning molecular frameworks. High purity and consistent quality ensure reliable performance in research and industrial applications. Suitable for use in medicinal chemistry and material science, it offers a robust building block for complex molecular architectures.
5-Methoxy-4-methyl-1H-indole structure
5-Methoxy-4-methyl-1H-indole structure
Product name:5-Methoxy-4-methyl-1H-indole
CAS No:302912-21-6
MF:C10H11NO
MW:161.200442552567
MDL:MFCD01863615
CID:299327
PubChem ID:24873105

5-Methoxy-4-methyl-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 5-Methoxy-4-methyl-1H-indole
    • 5-Methoxy-4-methylindole
    • 1H-Indole,5-methoxy-4-methyl-
    • 1H-Indole,5-methoxy-4-methyl
    • InChI=1/C10H11NO/c1-7-8-5-6-11-9(8)3-4-10(7)12-2/h3-6,11H,1-2H
    • DTXSID30391175
    • SCHEMBL1400405
    • MFCD01863615
    • A12401
    • AKOS016014298
    • M-3532
    • RISMXZVKSIWLMK-UHFFFAOYSA-N
    • 1H-Indole, 5-methoxy-4-methyl-
    • 5-Methoxy-4-methylindole, 98%
    • 5-methoxy-4-methyl-indole
    • AS-60252
    • A820299
    • 302912-21-6
    • MDL: MFCD01863615
    • Inchi: InChI=1S/C10H11NO/c1-7-8-5-6-11-9(8)3-4-10(7)12-2/h3-6,11H,1-2H3
    • InChI Key: RISMXZVKSIWLMK-UHFFFAOYSA-N
    • SMILES: CC1=C2C=CNC2=CC=C1OC

Computed Properties

  • Exact Mass: 161.08400
  • Monoisotopic Mass: 161.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 25A^2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.4

Experimental Properties

  • Color/Form: Not determined
  • Melting Point: 76-79 °C (lit.)
  • PSA: 25.02000
  • LogP: 2.48490
  • Solubility: Not determined

5-Methoxy-4-methyl-1H-indole Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

5-Methoxy-4-methyl-1H-indole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Methoxy-4-methyl-1H-indole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M121555-100mg
5-Methoxy-4-methyl-1H-indole
302912-21-6
100mg
$ 185.00 2022-06-04
TRC
M121555-500mg
5-Methoxy-4-methyl-1H-indole
302912-21-6
500mg
$ 1200.00 2023-09-07
eNovation Chemicals LLC
D764802-1g
1H-Indole, 5-methoxy-4-methyl-
302912-21-6 95%
1g
$510 2024-06-07
eNovation Chemicals LLC
D764802-250mg
1H-Indole, 5-methoxy-4-methyl-
302912-21-6 95%
250mg
$265 2024-06-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
497231-1G
5-Methoxy-4-methyl-1H-indole
302912-21-6 98%
1G
1027.81 2021-05-17
Matrix Scientific
144929-5g
5-Methoxy-4-methyl-1H-indole, 95%
302912-21-6 95%
5g
$3780.00 2023-09-09
Ambeed
A338883-250mg
5-Methoxy-4-methyl-1H-indole
302912-21-6 97%
250mg
$307.0 2024-07-28
A2B Chem LLC
AB39139-1g
5-Methoxy-4-methyl-1h-indole
302912-21-6 95%
1g
$481.00 2024-04-20
Aaron
AR00307J-1g
1H-Indole, 5-methoxy-4-methyl-
302912-21-6 97%
1g
$523.00 2023-12-14
A2B Chem LLC
AB39139-100mg
5-Methoxy-4-methyl-1h-indole
302912-21-6 97%
100mg
$140.00 2023-12-31

Additional information on 5-Methoxy-4-methyl-1H-indole

5-Methoxy-4-methyl-1H-indole (CAS No. 302912-21-6): A Comprehensive Overview

5-Methoxy-4-methyl-1H-indole (CAS No. 302912-21-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the indole family, a class of heterocyclic aromatic compounds with a wide range of biological activities. The unique structural features of 5-Methoxy-4-methyl-1H-indole make it a valuable building block for the synthesis of various bioactive molecules, including potential drug candidates.

The chemical structure of 5-Methoxy-4-methyl-1H-indole consists of an indole core with a methoxy group at the 5-position and a methyl group at the 4-position. These substituents significantly influence the compound's physicochemical properties and biological activities. The methoxy group, in particular, can enhance the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug development.

Recent studies have highlighted the potential applications of 5-Methoxy-4-methyl-1H-indole in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent anti-inflammatory and analgesic properties. These findings suggest that 5-Methoxy-4-methyl-1H-indole could be a promising lead compound for the development of new treatments for inflammatory diseases and pain management.

In addition to its anti-inflammatory and analgesic properties, 5-Methoxy-4-methyl-1H-indole has also been investigated for its potential as an anticancer agent. Studies have demonstrated that certain derivatives of this compound can inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and apoptosis. For example, a study published in the Cancer Research journal reported that a derivative of 5-Methoxy-4-methyl-1H-indole effectively induced apoptosis in human breast cancer cells by modulating the expression of key proteins involved in cell cycle regulation.

The synthetic accessibility of 5-Methoxy-4-methyl-1H-indole is another factor contributing to its appeal in pharmaceutical research. Various synthetic routes have been developed to efficiently produce this compound on both small and large scales. One common method involves the condensation of 3-methoxyacetophenone with formamide followed by cyclization to form the indole ring. This synthetic strategy allows for easy modification of the molecule, enabling researchers to explore a wide range of structural variations and optimize biological activity.

Beyond its direct therapeutic applications, 5-Methoxy-4-methyl-1H-indole has also found use as a key intermediate in the synthesis of other bioactive compounds. For example, it serves as a starting material for the preparation of serotonin receptor agonists and antagonists, which have potential applications in treating psychiatric disorders such as depression and anxiety. The ability to fine-tune the structure of these derivatives through strategic modifications to the parent molecule underscores the versatility and importance of 5-Methoxy-4-methyl-1H-indole.

In conclusion, 5-Methoxy-4-methyl-1H-indole (CAS No. 302912-21-6) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its synthetic accessibility and diverse biological activities, make it an invaluable tool for developing new therapeutic agents. Ongoing research continues to uncover new applications and mechanisms of action for this compound, further solidifying its importance in the field.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:302912-21-6)5-Methoxy-4-methyl-1H-indole
A820299
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):172.0/276.0/553.0